Cas no 1379345-37-5 (S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE)

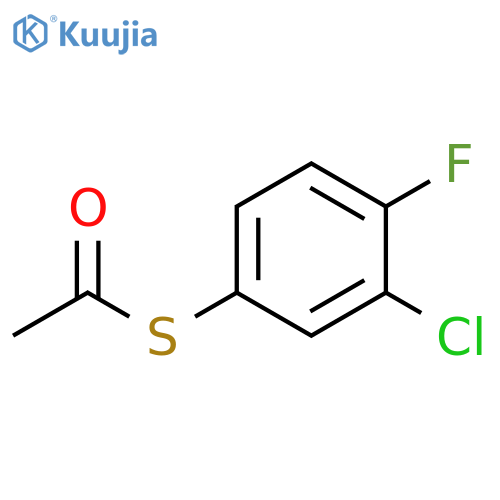

1379345-37-5 structure

商品名:S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE

CAS番号:1379345-37-5

MF:C8H6ClFOS

メガワット:204.649043560028

CID:5208774

S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE 化学的及び物理的性質

名前と識別子

-

- S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE

-

- インチ: 1S/C8H6ClFOS/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3

- InChIKey: AMDVNSDRYTWJOG-UHFFFAOYSA-N

- ほほえんだ: C(SC1=CC=C(F)C(Cl)=C1)(=O)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB434464-1g |

S-3-Chloro-4-fluorophenylthioacetate; . |

1379345-37-5 | 1g |

€1621.70 | 2024-04-19 | ||

| Ambeed | A470283-1g |

S-(3-Chloro-4-fluorophenyl) ethanethioate |

1379345-37-5 | 97% | 1g |

$441.0 | 2025-02-26 |

S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

1379345-37-5 (S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE) 関連製品

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379345-37-5)S-(3-CHLORO-4-FLUOROPHENYL) ETHANETHIOATE

清らかである:99%

はかる:1g

価格 ($):397.0